molecular formula C12H8O2 B1582991 Dibenzofuran-3-ol CAS No. 20279-16-7

Dibenzofuran-3-ol

Cat. No.: B1582991
CAS No.: 20279-16-7
M. Wt: 184.19 g/mol
InChI Key: GOQIZPVZGYUGIA-UHFFFAOYSA-N
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Description

Dibenzofuran-3-ol: is a heterocyclic organic compound that consists of two benzene rings fused to a central furan ring, with a hydroxyl group attached to the third carbon of the furan ring. This compound is part of the dibenzofuran family, which is known for its aromatic properties and presence in various biologically active molecules .

Mechanism of Action

While the specific mechanism of action for Dibenzofuran-3-ol is not mentioned in the search results, benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

While specific safety data for Dibenzofuran-3-ol was not found, dibenzofuran, its parent compound, may form combustible dust concentrations in air. It is also cited as a volatile hazardous air pollutant of potential concern .

Future Directions

Recent research has focused on the synthesis of dibenzofuran derivatives due to their strong biological activities and potential applications in many aspects . The development of structurally innovative antibacterial agents against antibiotic-resistant bacteria is one of the future directions in this field .

Biochemical Analysis

Biochemical Properties

Dibenzofuran-3-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, affecting their function.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response, thereby influencing cellular redox status and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases, which are essential for signal transduction pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by various factors, including the presence of other xenobiotics and the physiological state of the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For instance, its interaction with lipid membranes can influence membrane fluidity and integrity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of dibenzofuran-3-ol often involves the extraction from coal tar, where dibenzofuran is present as a minor component. The compound can then be further modified to introduce the hydroxyl group at the desired position .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dibenzofuran-3-ol is unique due to its specific hydroxyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

dibenzofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQIZPVZGYUGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174128
Record name Dibenzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20279-16-7
Record name 3-Dibenzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20279-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzofuran-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzofuran-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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